Tazarotenic acid sulfone
Description
Structure
3D Structure
Properties
IUPAC Name |
6-[2-(4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S/c1-19(2)9-10-25(23,24)17-8-4-13(11-16(17)19)3-6-15-7-5-14(12-20-15)18(21)22/h4-5,7-8,11-12H,9-10H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSJBSLKHBITIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C2=C1C=C(C=C2)C#CC3=NC=C(C=C3)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
603952-63-2 | |
| Record name | Tazarotenic acid sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0603952632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TAZAROTENIC ACID SULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R3X0V37NN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Elucidation of Tazarotenic Acid Sulfone Formation Pathways
Sequential Biotransformation from Tazarotene (B1682939) to Tazarotenic Acid Sulfone
The metabolic journey from the parent compound, tazarotene, to this compound is a well-defined pathway involving hydrolysis and subsequent oxidations. abbvie.cahres.cafda.gov
Ester Hydrolysis of Tazarotene to Tazarotenic Acid
Tazarotene is a prodrug that is rapidly converted to its active metabolite, tazarotenic acid, through esterase hydrolysis. fda.govasianjpr.com This enzymatic process occurs in the skin, human blood, and liver microsomes. abbvie.caresearchgate.net The hydrolysis is catalyzed by serine esterases, as evidenced by its inhibition by paraoxon. researchgate.net This initial conversion is crucial as tazarotenic acid is the primary pharmacologically active form of the drug. hres.caasianjpr.com
Oxidative Metabolism of Tazarotenic Acid to Tazarotenic Acid Sulfoxide (B87167)
Following its formation, tazarotenic acid undergoes oxidative metabolism. One of the primary oxidative pathways is the conversion to tazarotenic acid sulfoxide. abbvie.caresearchgate.net This reaction involves the oxidation of the sulfur atom within the benzothiopyranyl moiety of the tazarotenic acid molecule. nih.govnih.gov Tazarotenic acid sulfoxide is a major metabolite found in both urine and feces. abbvie.cahres.ca
Further Oxidation of Tazarotenic Acid Sulfoxide to this compound
The metabolic cascade continues with the further oxidation of tazarotenic acid sulfoxide to form this compound. abbvie.canih.govhpra.ie This step represents a higher oxidation state of the sulfur atom. nih.gov Both CYP26A1 and CYP26B1 have been identified as catalysts in this conversion. nih.gov this compound, along with the sulfoxide, is considered an inactive metabolite and is ultimately eliminated from the body. abbvie.cahpra.iedrugbank.com
Characterization of Enzymatic Systems Catalyzing this compound Biosynthesis
The biosynthesis of this compound and its precursors is a complex process mediated by a variety of enzymatic systems, with cytochrome P450 (CYP) enzymes playing a central role.
Role of Specific Cytochrome P450 Isoforms (e.g., CYP26A1, CYP26B1) in Sulfoxide-to-Sulfone Conversion
Research has specifically implicated CYP26A1 and CYP26B1 in the oxidative metabolism of tazarotenic acid. nih.govnih.gov These enzymes, known for their role in retinoic acid metabolism, catalyze the formation of tazarotenic acid sulfoxide from tazarotenic acid. nih.govresearchgate.net Crucially, both CYP26A1 and CYP26B1 also facilitate the subsequent oxidation of tazarotenic acid sulfoxide into this compound. nih.gov The rates of metabolite formation by these CYP26 isoforms are notably higher than those observed for other P450 enzymes. nih.gov
Contributions of Other Oxidative Enzymes in Precursor Formation (e.g., CYP2C8, CYP3A7, CYP2C9, CYP2J2, CYP3A4, CYP3A5, CYP1A2, CYP2B6, Flavin Monooxygenases, Aldehyde Oxidase)
While CYP26A1 and CYP26B1 are primary catalysts, a broader panel of enzymes contributes to the formation of tazarotenic acid sulfoxide, the direct precursor to the sulfone. The highest rates of sulfoxide formation, after the CYP26 isoforms, are observed with CYP2C8 and CYP3A7. nih.gov Other contributing enzymes include CYP2C9, CYP2J2, CYP3A4, and CYP3A5. nih.gov Minor roles in sulfoxide formation have also been noted for CYP1A2 and CYP2B6. nih.gov
Furthermore, aldehyde oxidase has been identified as contributing to the formation of the sulfoxide metabolite. nih.gov Earlier studies also suggested the involvement of flavin-containing monooxygenases (FMOs), specifically FMO1 and FMO3, in the formation of tazarotenic acid sulfoxide in human liver microsomes. researchgate.netresearchgate.net However, a later study using a more extensive enzyme panel did not observe sulfoxide formation by FMO1, FMO3, or FMO5 at submicromolar concentrations of tazarotenic acid. nih.gov
Table 1: Enzymes Involved in the Biotransformation of Tazarotene Metabolites
| Metabolic Step | Precursor | Product | Key Enzymatic Systems |
|---|---|---|---|
| Ester Hydrolysis | Tazarotene | Tazarotenic Acid | Serine Esterases researchgate.net |
| Initial Oxidation | Tazarotenic Acid | Tazarotenic Acid Sulfoxide | Primary: CYP26A1, CYP26B1 nih.govSecondary: CYP2C8, CYP3A7 nih.govOther Contributors: CYP2C9, CYP2J2, CYP3A4, CYP3A5, Aldehyde Oxidase nih.govMinor: CYP1A2, CYP2B6 nih.govPreviously Implicated: FMO1, FMO3 researchgate.netresearchgate.net | | Further Oxidation | Tazarotenic Acid Sulfoxide | this compound | CYP26A1, CYP26B1 nih.gov |
Table 2: Compound Names
| Compound Name |
|---|
| Tazarotene |
| Tazarotenic acid |
| This compound |
Postulation and Experimental Verification of Metabolic Schemes
The metabolic pathway leading to this compound has been elucidated through a combination of postulated schemes and rigorous experimental verification, primarily utilizing in vitro methodologies.
The primary postulated metabolic scheme begins with the rapid conversion of tazarotene to its active form, tazarotenic acid, through a process of de-esterification catalyzed by esterase enzymes found in the skin and liver. researchgate.netabbvie.camdpi.com Following this initial step, tazarotenic acid undergoes further oxidative metabolism. asianjpr.com It is first oxidized to an intermediate metabolite, tazarotenic acid sulfoxide. researchgate.netnih.gov This sulfoxide is then subject to a second oxidation step to form the terminal metabolite, this compound. nih.gov This sequential oxidation of the sulfur atom in the benzothiopyran ring is a key feature of tazarotenic acid's metabolism. nih.gov
Experimental verification of this metabolic cascade has been achieved through a series of detailed in vitro studies. Early research focused on identifying the primary enzymes responsible for the initial oxidation of tazarotenic acid. Incubations of tazarotenic acid with pooled human liver microsomes, followed by analysis with reversed-phase high-performance liquid chromatography, identified tazarotenic acid sulfoxide as the major metabolite. researchgate.netnih.govresearchgate.net
To pinpoint the specific enzymes involved, further experiments were conducted using microsomes containing cDNA-expressed human microsomal isozymes. researchgate.netnih.gov These studies revealed that Cytochrome P450 2C8 (CYP2C8) and Flavin-Containing Monooxygenase 1 (FMO1) and 3 (FMO3) were instrumental in the formation of the sulfoxide metabolite. researchgate.netnih.govresearchgate.net The role of these enzymes was further substantiated through chemical inhibition studies, where specific inhibitors of CYP2C8 and FMO led to a decrease in the formation of tazarotenic acid sulfoxide in human liver microsomes. researchgate.netnih.gov
More recent and expanded investigations have provided a more comprehensive understanding of the enzymes involved. These studies have identified Cytochrome P450 26A1 (CYP26A1) and 26B1 (CYP26B1) as having the highest rates of activity in the formation of tazarotenic acid sulfoxide. nih.gov In addition to the previously identified enzymes, contributions from CYP2C9, CYP2J2, CYP3A4, CYP3A5, and aldehyde oxidase to the formation of the sulfoxide have also been noted. nih.gov
Crucially, these later studies also confirmed the sequential nature of the metabolic pathway. nih.gov By using tazarotenic acid sulfoxide as the substrate in incubations with recombinant CYP26A1 and CYP26B1, researchers were able to demonstrate the direct, NADPH-dependent formation of this compound. nih.gov This provided definitive experimental verification of the final step in the postulated metabolic scheme. The characterization of these oxidative metabolites was carried out using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov
The table below summarizes the key enzymes identified in the metabolic conversion of tazarotenic acid.
| Metabolic Step | Enzymes Involved | Experimental Approach |
| Tazarotenic Acid → Tazarotenic Acid Sulfoxide | CYP2C8, FMO1, FMO3, CYP26A1, CYP26B1, CYP2C9, CYP2J2, CYP3A4, CYP3A5, Aldehyde Oxidase | Incubation with human liver microsomes and cDNA-expressed recombinant enzymes; Chemical inhibition studies. researchgate.netnih.govnih.govresearchgate.net |
| Tazarotenic Acid Sulfoxide → this compound | CYP26A1, CYP26B1 | Incubation of tazarotenic acid sulfoxide with recombinant enzymes. nih.gov |
Studies using radiolabeled tazarotene have also confirmed that sulfoxides and sulfones are major metabolites found in both urine and feces, providing in vivo evidence for these metabolic pathways. fda.govfda.govabbvie.cahres.caabbvie.cahres.ca
In Vitro Methodologies for Tazarotenic Acid Sulfone Metabolism Studies
Utilization of Recombinant Enzyme Systems for Pathway Analysis
Recombinant enzyme systems are fundamental tools for identifying the specific enzymes responsible for metabolic conversions. By incubating a compound with a panel of individual, cDNA-expressed enzymes, researchers can pinpoint which enzymes catalyze a particular reaction.
Initial investigations into the metabolism of tazarotenic acid used microsomes containing cDNA-expressed human microsomal isozymes. nih.govebi.ac.uk These studies revealed that Cytochrome P450 2C8 (CYP2C8), Flavin-Containing Monooxygenase 1 (FMO1), and FMO3 were capable of forming the primary sulfoxide (B87167) metabolite. nih.govebi.ac.ukresearchgate.net
Subsequent research expanded the panel of drug-metabolizing enzymes and identified that CYP26A1 and CYP26B1, enzymes known for metabolizing retinoic acid, are the predominant catalysts for the oxidation of tazarotenic acid. nih.gov Metabolic profiling using recombinant CYP26A1 and CYP26B1 demonstrated the formation of not only tazarotenic acid sulfoxide but also the subsequent metabolite, tazarotenic acid sulfone. nih.gov The sequential metabolism was confirmed in incubations that used tazarotenic acid sulfoxide as the starting substrate, which was then converted to this compound by CYP26A1 and CYP26B1. nih.gov
Substrate Concentration Effects on this compound Formation Kinetics
Understanding the relationship between substrate concentration and the rate of reaction is essential for characterizing an enzyme's efficiency. This relationship is typically described by the Michaelis-Menten equation, which defines parameters such as Kₘ (the substrate concentration at half-maximal velocity) and Vₘₐₓ (the maximum reaction rate). ajpojournals.orgucl.ac.uk
For the initial oxidation of tazarotenic acid to its sulfoxide by CYP26A1 and CYP26B1, enzyme kinetic parameters were determined using tazarotenic acid concentrations ranging from 0 to 10 μM. nih.gov The formation of the sulfoxide metabolite followed Michaelis-Menten kinetics, with CYP26B1 showing slightly higher Kₘ and k꜀ₐₜ values compared to CYP26A1. nih.gov
However, for the subsequent oxidation of tazarotenic acid sulfoxide to this compound, the kinetics were different. In experiments using tazarotenic acid sulfoxide as the substrate at concentrations up to 50 μM, the rate of formation of this compound was linear. nih.gov This linear relationship indicates that the enzyme's active sites were not saturated within the tested concentration range. ucl.ac.uk Consequently, the reaction did not reach Vₘₐₓ, and as such, kinetic parameters like Kₘ and Vₘₐₓ could not be determined for this specific metabolic step. nih.gov
Table 1: In Vitro Enzyme Kinetic Parameters for Tazarotenic Acid Metabolite Formation by CYP26A1 and CYP26B1 This table shows the kinetics for the formation of the precursor (Tazarotenic Acid Sulfoxide) and a related metabolite (Hydroxytazarotenic Acid), as kinetic parameters for this compound formation could not be determined.
| Enzyme | Metabolite | Kₘ (μM) | k꜀ₐₜ (min⁻¹) | Intrinsic Clearance (k꜀ₐₜ/Kₘ) (μL/min/pmol) |
|---|---|---|---|---|
| CYP26A1 | Tazarotenic Acid Sulfoxide | 1.5 ± 0.3 | 0.31 ± 0.02 | 0.21 |
| CYP26B1 | Tazarotenic Acid Sulfoxide | 2.5 ± 0.3 | 0.40 ± 0.02 | 0.16 |
| CYP26A1 | Hydroxytazarotenic Acid | 1.3 ± 0.2 | 0.54 ± 0.02 | 0.42 |
| CYP26B1 | Hydroxytazarotenic Acid | 2.2 ± 0.3 | 0.89 ± 0.05 | 0.40 |
Data sourced from Foti et al., 2016. nih.gov
Optimization of Enzymatic Reaction Conditions for Metabolite Production
The generation and quantification of metabolites in vitro require carefully optimized reaction conditions to ensure product formation is linear with respect to time and protein concentration. nih.gov Optimization typically involves adjusting parameters such as pH, temperature, and the concentrations of the enzyme, substrate, and necessary cofactors. nih.govuva.es
For studying tazarotenic acid metabolism, incubations were generally performed at 37°C in a 100 mM potassium phosphate (B84403) buffer at a physiological pH of 7.4. nih.govnih.govebi.ac.uk The reaction is initiated by adding an NADPH-generating system, as cytochrome P450 enzymes require NADPH as a cofactor. nih.gov
Specific optimized conditions for elucidating the metabolic pathways of tazarotenic acid with recombinant CYP26A1 and CYP26B1 included 20 nM of the recombinant enzyme, 200 nM of purified human reductase, 10 μM of tazarotenic acid, and 1 mM of NADPH, with incubation lasting for 30 minutes. nih.gov For kinetic analyses, lower enzyme concentrations (5 nM) and shorter incubation times (10 minutes) were used to maintain initial velocity conditions. nih.gov
Table 2: Summary of In Vitro Incubation Conditions for Tazarotenic Acid Metabolism Studies
| Parameter | Condition | Study Type | Source |
|---|---|---|---|
| Enzyme System | Pooled Human Liver Microsomes | Metabolite Identification | nih.govebi.ac.uk |
| Enzyme System | Recombinant CYP26A1/B1 | Pathway & Kinetic Analysis | nih.gov |
| Buffer | 100 mM Potassium Phosphate | General | nih.govnih.govebi.ac.uk |
| pH | 7.4 | General | nih.govnih.govebi.ac.uk |
| Temperature | 37°C | General | nih.govnih.govebi.ac.uk |
| Substrate Conc. | 100 nM - 200 μM | Various | nih.gov |
| Incubation Time | 10 - 30 minutes | Various | nih.govnih.gov |
| Cofactor | NADPH-generating system | CYP-mediated reactions | nih.gov |
Inhibition Profiling of Enzymes Involved in this compound Biosynthesis
The role of CYP2C8 and FMOs in forming the sulfoxide precursor was confirmed using chemical inhibitors specific to those enzymes. nih.govebi.ac.uk More detailed inhibition profiling was conducted on CYP26A1 and CYP26B1. nih.gov In these studies, the formation of tazarotenic acid sulfoxide was used as a probe reaction to screen a panel of known CYP2C8 inhibitors for their ability to also inhibit CYP26 enzymes. nih.gov
An initial screen of 29 compounds at a 10 μM concentration identified several potent inhibitors. nih.govaltex.org For 17 of these compounds, IC₅₀ values (the concentration of an inhibitor required to reduce enzyme activity by 50%) were determined. Clotrimazole was found to be the most potent inhibitor, with IC₅₀ values of 20 nM for CYP26A1 and 50 nM for CYP26B1. nih.gov Other compounds, such as zafirlukast (B1683622) and candesartan (B1668252) cilexetil, also showed significant inhibition. nih.gov
Table 3: IC₅₀ Values of Selected Inhibitors Against CYP26A1 and CYP26B1 Enzyme activity was measured by the formation of tazarotenic acid sulfoxide.
| Inhibitor | CYP26A1 IC₅₀ (μM) | CYP26B1 IC₅₀ (μM) |
|---|---|---|
| Clotrimazole | 0.02 ± 0.003 | 0.05 ± 0.002 |
| Zafirlukast | 0.06 ± 0.001 | 0.71 ± 0.04 |
| Montelukast | 0.14 ± 0.01 | 0.31 ± 0.02 |
| Candesartan Cilexetil | 1.1 ± 0.06 | 0.27 ± 0.01 |
| Miconazole | 0.38 (N.R.) | 0.62 ± 0.03 |
| Fluconazole | 0.43 ± 0.02 | 12.0 ± 0.7 |
| Quercetin | 0.74 ± 0.02 | 29.5 ± 1.5 |
| Repaglinide | 48.9 (N.R.) | 3.9 ± 0.5 |
Data sourced from Foti et al., 2016. nih.gov N.R. = Not Reported.
Advanced Analytical Approaches for Tazarotenic Acid Sulfone Detection and Structural Characterization
Chromatographic Separation Techniques for Metabolite Isolation
Effective separation of the analyte from other metabolites and endogenous matrix components is the foundational step for accurate analysis. Liquid chromatography is the predominant technique employed for this purpose. Research studies consistently utilize reversed-phase columns, such as C18, to achieve chromatographic separation of tazarotenic acid and its related metabolites, including the sulfone derivative. nih.govnih.govresearchgate.net The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous component (like ammonium (B1175870) formate (B1220265) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol). nih.govnih.govresearchgate.net
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is a powerful tool for the initial identification and structural confirmation of metabolites like tazarotenic acid sulfone. nih.govresearchgate.net This technique provides highly accurate mass measurements of the ions, which allows for the determination of their elemental composition with a high degree of confidence. For instance, in studies characterizing the degradation products of tazarotene (B1682939), LC-HRMS (using technologies like Orbitrap) was employed to obtain the precise mass of various related substances, distinguishing them from other compounds with similar nominal masses. nih.govresearchgate.net This capability is crucial for identifying unknown metabolites or confirming the identity of expected ones in complex mixtures.
For selective and sensitive quantification, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. nih.govsci-hub.se This technique operates by selecting a specific precursor ion (the molecular ion of the analyte) and fragmenting it to produce characteristic product ions. The instrument then monitors one or more of these specific precursor-to-product ion transitions, a mode known as Multiple Reaction Monitoring (MRM). nih.gov This process provides exceptional specificity, as it is highly unlikely that other co-eluting compounds will have the same precursor ion, product ion, and retention time.
In the analysis of this compound, a specific MRM transition has been identified. nih.gov The analysis is conducted in positive ionization mode, monitoring the transition of the precursor ion at a mass-to-charge ratio (m/z) of 356.3 to a specific product ion at m/z 276.3. nih.gov This highly selective transition allows for the precise quantification of this compound even at low concentrations in biological samples. nih.gov
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|---|
| This compound | Positive | 356.3 | 276.3 | nih.gov |
| Tazarotenic Acid | Positive | 324.2 | 294.3 | nih.gov |
| Tazarotenic Acid Sulfoxide (B87167) | Positive | 340.3 | 280.3 | nih.gov |
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Accurate Mass Determination
Application of Stable Isotope Labeled Standards in Quantitative Metabolite Research (e.g., this compound-d8)
The use of stable isotope-labeled (SIL) internal standards is a cornerstone of robust quantitative bioanalysis using LC-MS/MS. acanthusresearch.comnih.gov A SIL internal standard is a version of the analyte molecule where one or more atoms have been replaced by their heavy stable isotopes (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)). acanthusresearch.com These standards are considered the ideal choice because their chemical and physical properties are nearly identical to the unlabeled analyte. acanthusresearch.comnih.gov This similarity ensures that they behave the same way during sample extraction, chromatographic separation, and ionization, effectively correcting for variations in sample recovery and matrix effects that can suppress or enhance the analyte signal. acanthusresearch.comresearchgate.net
For the quantitative analysis of this compound, a deuterated analog, this compound-d8, is available for use as an internal standard. scbt.com By adding a known quantity of this compound-d8 to each sample at the beginning of the workflow, analysts can accurately determine the concentration of the naturally occurring (unlabeled) this compound by comparing the peak area ratio of the analyte to its SIL internal standard. researchgate.netlumiprobe.com This approach significantly improves the accuracy, precision, and reproducibility of quantitative results. acanthusresearch.comresearchgate.net
Development and Validation of Robust Analytical Methods for Metabolite Profiling
The development of a reliable analytical method for metabolite profiling is a meticulous process that culminates in a thorough validation to ensure its performance is suitable for its intended purpose. nih.govresearchgate.net Method validation is performed in accordance with guidelines from regulatory bodies, such as the U.S. Food and Drug Administration (FDA), and assesses several key performance characteristics. nih.govnih.gov
For methods analyzing tazarotene and its primary metabolite, tazarotenic acid, validation studies have demonstrated high levels of performance. nih.govnih.gov These principles are directly applicable to methods for this compound. Key validation parameters include:
Linearity: The method should demonstrate a linear relationship between the concentration of the analyte and the instrument response over a specified range. nih.govnih.gov For tazarotene and tazarotenic acid, excellent linearity has been shown with coefficients of determination (r²) of ≥0.99. nih.govnih.gov
Accuracy and Precision: Accuracy measures how close the determined concentration is to the true value, while precision measures the repeatability of the results. For bioanalytical methods, the accuracy is typically expected to be within ±15% (±20% at the lower limit of quantification), and the precision, measured as the coefficient of variation (CV), should be ≤15% (≤20% at the LLOQ). researchgate.netnih.gov
Selectivity: The method must be able to unequivocally differentiate and quantify the analyte in the presence of other components in the sample, such as other metabolites or matrix constituents. researchgate.net
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov For tazarotenic acid, LLOQs have been established at low ng/mL levels. nih.govthermofisher.com
Stability: The stability of the analyte in the biological matrix must be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles and short-term and long-term storage. nih.gov
| Validation Parameter | Typical Acceptance Criteria | Reference |
|---|---|---|
| Linearity (r²) | ≥0.99 | nih.govnih.gov |
| Accuracy | Within ±15% of nominal value | researchgate.netnih.gov |
| Precision (%CV) | ≤15% | researchgate.netnih.gov |
| Lower Limit of Quantification (LLOQ) Accuracy | Within ±20% of nominal value | researchgate.net |
| Lower Limit of Quantification (LLOQ) Precision | ≤20% | researchgate.net |
Research on Tazarotenic Acid Sulfone As an Inactive Metabolic Product
Differentiation from Pharmacologically Active Retinoid Metabolites
The metabolic pathway of tazarotene (B1682939) involves several steps, beginning with its rapid conversion to the primary active metabolite, tazarotenic acid. asianjpr.comjddonline.com This conversion is facilitated by esterase enzymes present in the skin and blood. asianjpr.comresearchgate.net Tazarotenic acid is the principal agent responsible for the therapeutic effects of tazarotene, exhibiting selectivity for retinoic acid receptors (RARs), particularly RARβ and RARγ. asianjpr.comcosmoderma.org
In contrast, subsequent metabolism of tazarotenic acid leads to the formation of inactive metabolites, including tazarotenic acid sulfoxide (B87167) and tazarotenic acid sulfone. abbvie.cahres.camims.com These oxidative transformations, occurring primarily in the liver, render the molecules pharmacologically inert. researchgate.netdrugbank.com Specifically, this compound, along with the sulfoxide, does not possess the retinoid activity characteristic of tazarotenic acid. hres.cahpra.ie This distinction is critical for understanding the drug's mechanism of action, as the therapeutic effects are solely attributed to tazarotenic acid. abbvie.cahres.ca
The following table summarizes the key metabolites of tazarotene and their pharmacological activity:
| Metabolite Name | Pharmacological Activity |
| Tazarotenic Acid | Active |
| Tazarotenic Acid Sulfoxide | Inactive |
| This compound | Inactive |
| Oxygenated derivative of tazarotenic acid | Inactive |
Significance in Metabolic Clearance and Elimination Studies
The formation of this compound is a pivotal step in the metabolic clearance of tazarotene. nih.gov Studies have shown that after topical application, tazarotene and its active metabolite, tazarotenic acid, are further metabolized to sulfoxides and sulfones, which are then eliminated from the body. drugbank.comnih.gov These inactive polar metabolites are excreted through both urinary and fecal pathways. abbvie.canih.govhres.ca
The rapid metabolism of tazarotenic acid to its sulfoxide and sulfone derivatives limits the systemic exposure to the active compound. abbvie.ca Research indicates that the elimination of these metabolites is relatively efficient, with a significant portion of the drug being excreted within 72 hours of administration. hres.ca For instance, following topical application of radiolabeled tazarotene, the radioactivity was recovered in urine and feces, with tazarotenic acid, its sulfoxide, and its sulfone being identified as the primary excreted compounds. abbvie.cahres.ca The characterization of this compound as a final, inactive product is therefore essential for accurately modeling the pharmacokinetic profile and ensuring a comprehensive understanding of the drug's clearance from the body. nih.gov
The table below outlines the excretion of tazarotene metabolites:
| Excretion Pathway | Metabolites Detected |
| Urine | Tazarotenic acid sulfoxide, this compound, Oxygenated derivative of tazarotenic acid |
| Feces | Tazarotenic acid, Tazarotenic acid sulfoxide, this compound, Oxygenated derivative of tazarotenic acid |
Implications for Understanding Overall Xenobiotic Metabolic Fate
The metabolic journey of tazarotene to this compound serves as a valuable case study for understanding the broader principles of xenobiotic metabolism. Xenobiotics, foreign chemical substances not naturally produced by an organism, undergo a series of enzymatic modifications to facilitate their elimination. The transformation of tazarotene exemplifies a classic two-phase metabolic process.
Phase I metabolism involves the initial hydrolysis of the tazarotene prodrug to its active form, tazarotenic acid. asianjpr.comresearchgate.net This is followed by Phase II-like oxidative reactions where tazarotenic acid is converted to its sulfoxide and sulfone metabolites. abbvie.cahres.camims.com These reactions, catalyzed by enzymes such as cytochrome P450s (including CYP2C8, CYP26A1, and CYP26B1) and flavin-containing monooxygenases (FMOs), increase the polarity of the molecule, preparing it for excretion. researchgate.netnih.govnih.gov
Notably, tazarotenic acid has been identified as the first xenobiotic substrate for the human retinoic acid hydroxylases CYP26A1 and CYP26B1, enzymes primarily known for metabolizing endogenous retinoic acid. nih.govnih.gov This finding has significant implications, suggesting a potential role for these enzymes in the metabolism of other xenobiotics. nih.govnih.gov The study of this compound's formation thus contributes to a deeper understanding of the enzymatic pathways involved in detoxifying and eliminating foreign compounds, which is fundamental to pharmacology and toxicology.
Degradation Chemistry and Stability Studies of Tazarotenic Acid Sulfone
Tazarotenic Acid Sulfone as an Identified Degradation Product of Tazarotene (B1682939) and its Precursors
Tazarotene is a prodrug that is rapidly hydrolyzed by esterases to its active metabolite, tazarotenic acid. mdpi.comhres.caasianjpr.com This active form is then further metabolized through oxidation. drugbank.com The metabolic process involves the oxidation of the sulfur atom in the thiopyran ring, leading to the formation of tazarotenic acid sulfoxide (B87167) and subsequently this compound. hres.caabbvie.caresearchgate.net These sulfone derivatives are considered inactive metabolites and are eventually excreted. abbvie.cacosmoderma.org
Forced degradation studies, which are designed to accelerate the degradation process under various stress conditions, have consistently identified this compound and its precursors as significant degradation products. Tazarotene itself can be oxidized to tazarotene sulfoxide (an impurity often denoted as Imp-B or TP-6) and further to tazarotene sulfone. researchgate.netnih.govresearchgate.net Similarly, its active metabolite, tazarotenic acid, undergoes the same oxidative pathway. hres.caabbvie.ca Studies have shown that under oxidative stress conditions, such as exposure to hydrogen peroxide, tazarotene degrades to form both tazarotene sulfoxide and another oxidized product, TP-8. researchgate.netnih.gov
The degradation pathway can be summarized as follows:
Hydrolysis : Tazarotene is hydrolyzed to its active metabolite, tazarotenic acid. This is a primary step in both metabolic activation and degradation. nih.gov
Oxidation : Both tazarotene and tazarotenic acid are susceptible to oxidation at the sulfur atom of the dimethylthiopyran moiety. nih.govmdpi.com This leads to the sequential formation of the corresponding sulfoxide and then the sulfone derivatives.
These degradation products are not only formed in vivo but also arise during the synthesis and storage of tazarotene, particularly under conditions that promote oxidation. researchgate.netnih.gov
Investigation of Oxidative Stressors and Their Influence on Degradation Pathways
Oxidative stressors play a crucial role in the degradation of tazarotene and the formation of this compound. Both chemical and physical stressors have been investigated to understand their impact.
Forced degradation studies are essential in this investigation. When subjected to oxidative stress using 3% hydrogen peroxide (H₂O₂), tazarotene readily degrades. researchgate.netnih.gov This process primarily yields two key products: tazarotene sulfoxide (TP-6) and another oxidized derivative (TP-8). researchgate.netnih.govresearchgate.net The oxidation specifically targets the sulfur atom in the 4,4-dimethyl-3,4-dihydro-2H-thiopyran ring and the adjacent methyl groups. mdpi.com This indicates that the sulfur atom is a primary site of oxidative attack, leading directly to the formation of sulfoxide and sulfone derivatives.
Photodegradation studies, which involve exposing the drug to UV irradiation, also highlight the role of oxidative stress. In the presence of UV light, especially with photocatalysts like titanium dioxide (TiO₂) and zinc oxide (ZnO), tazarotene degradation is accelerated. mdpi.com The degradation process primarily affects the thiopyran moiety, with the sulfur atom and methyl groups being the most susceptible to oxidation. mdpi.com In one study, exposure to UV irradiation in the presence of sulisobenzone (B1217978) led to the formation of tazarotene sulfoxide (TP-1, m/z 412.18) and another degradation product (TP-6, m/z 368.18). nih.govmdpi.com
The inclusion of antioxidants, such as ascorbic acid, in formulations can mitigate this oxidative degradation. mdpi.com This suggests that oxidative pathways are a significant concern for the stability of tazarotene-containing products.
The table below summarizes findings from forced degradation studies under various oxidative conditions.
| Stress Condition | Stressor | Key Degradation Products Identified | Reference |
| Oxidative | 3% Hydrogen Peroxide (H₂O₂) | Tazarotene Sulfoxide (TP-6), Oxidized derivative (TP-8) | researchgate.netnih.gov |
| Oxidative | 30% v/v Hydrogen Peroxide (H₂O₂) | Significant degradation, one main degradation peak observed | nih.gov |
| Photolytic | UV Irradiation with Sulisobenzone | Tazarotene Sulfoxide (TP-1), Degradation Product (TP-6) | nih.govmdpi.com |
| Photolytic | UV Irradiation with TiO₂/ZnO | Eleven presumed degradation products affecting the thiopyran moiety | mdpi.com |
Characterization of Degradation Products via Spectrometric Analysis
Spectrometric techniques are indispensable for identifying and structurally elucidating the degradation products of tazarotene, including this compound. A combination of liquid chromatography (LC) and mass spectrometry (MS) is most commonly employed.
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has been used to identify eleven presumed products from the photocatalytic degradation of tazarotene. mdpi.com High-resolution mass spectrometry (HRMS), particularly with an Orbitrap detector, provides accurate mass measurements, allowing for the determination of the elemental composition of degradation products. researchgate.netnih.gov
In these analyses, degradation products are first separated using liquid chromatography. The separated compounds then enter the mass spectrometer, where they are ionized and their mass-to-charge ratio (m/z) is measured. For instance, the protonated molecular ions of tazarotene sulfoxide (TP-6) and another oxidative product (TP-8) have been identified at m/z 368.1308 and 384.1258, respectively. researchgate.netnih.gov
Tandem mass spectrometry (MS/MS or MSⁿ) is then used to fragment these ions, providing structural information. By analyzing the fragmentation patterns, researchers can deduce the structure of the degradation products. nih.govmdpi.com For more definitive structural confirmation, isolated degradation products are subjected to Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments. nih.gov
The table below details the spectrometric data used to identify key oxidative degradation products of tazarotene.
| Degradation Product | Analytical Technique | Observed Mass-to-Charge Ratio (m/z) [Protonated Form] | Reference |
| Tazarotene Sulfoxide (TP-1) | UPLC-MS/MS | 412.18 | nih.govmdpi.com |
| Tazarotene Sulfoxide (TP-6) | LC-HRMS | 368.1308 | researchgate.netnih.gov |
| Oxidized Degradation Product (TP-8) | LC-HRMS | 384.1258 | researchgate.netnih.gov |
These analytical methods are crucial for building a comprehensive profile of tazarotene's degradation, ensuring that stability-indicating methods can accurately quantify the drug in the presence of its impurities, including this compound. nih.govnih.govresearchgate.net
Comparative Metabolic Investigations and Species Specific Pathways of Tazarotenic Acid Sulfone
Cross-Species Comparison of Tazarotenic Acid Sulfone Formation (e.g., in vitro animal studies)
While the fundamental pathway is conserved, quantitative differences in metabolite excretion have been observed. In most animal species studied, the major metabolite found in urine is tazarotenic acid sulfoxide (B87167). hres.cafda.gov In contrast, this compound (identified as AGN 190843) is primarily detected as a fecal metabolite, alongside tazarotenic acid and tazarotenic acid sulfoxide. hres.cafda.gov
Studies using excised skin have also highlighted potential species-specific variations in metabolism. Differences in skin characteristics, such as thickness and hydration, as well as varying levels of cutaneous enzymatic activities between species can lead to variations in the rate of drug metabolism. mdpi.com For instance, after topical application, systemic absorption of tazarotene (B1682939) was found to be 40% in rats but only 2% in monkeys, indicating significant species-dependent differences in skin penetration and initial metabolism. abbvie.ca
Table 1: Cross-Species Metabolic Profile of Tazarotenic Acid
| Species | Primary Metabolic Steps | Key Metabolites Identified | Primary Excretion Route for Sulfone | Reference |
|---|---|---|---|---|
| Human | Ester hydrolysis, Oxidation | Tazarotenic acid, Tazarotenic acid sulfoxide, this compound | Feces | abbvie.cahres.ca |
| Rat | Ester hydrolysis, Oxidation | Tazarotenic acid, Tazarotenic acid sulfoxide, this compound | Feces | abbvie.cafda.gov |
| Monkey | Ester hydrolysis, Oxidation | Tazarotenic acid, Tazarotenic acid sulfoxide, this compound | Feces | abbvie.cafda.gov |
| Mouse | Ester hydrolysis, Oxidation | Tazarotenic acid, Tazarotenic acid sulfoxide, this compound | Feces (inferred from general statements) | hres.cafda.gov |
| Rabbit | Ester hydrolysis, Oxidation | Tazarotenic acid, Tazarotenic acid sulfoxide, this compound | Feces (inferred from general statements) | hres.cafda.gov |
| Miniswine | Ester hydrolysis, Oxidation | Tazarotenic acid, Tazarotenic acid sulfoxide, this compound | Feces (inferred from general statements) | abbvie.cafda.gov |
Analysis of Inter-Individual and Strain-Specific Variability in this compound Metabolism
Significant inter-individual variability has been noted in the plasma concentrations of tazarotenic acid among patients, which suggests potential differences in metabolic rates. nih.gov This variability can be attributed in part to genetic polymorphisms in the drug-metabolizing enzymes responsible for the sequential oxidation of tazarotenic acid.
The formation of this compound is a multi-step enzymatic process. The initial oxidation of tazarotenic acid to its sulfoxide metabolite is mediated in human liver microsomes by Cytochrome P450 (CYP) 2C8 and Flavin-containing monooxygenases (FMO), specifically FMO1 and FMO3. researchgate.net Further in vitro studies using a broader panel of enzymes have also implicated CYP26A1, CYP26B1, and CYP3A7 in the formation of the sulfoxide. nih.gov The subsequent conversion of the tazarotenic acid sulfoxide to this compound is catalyzed by both CYP26A1 and CYP26B1. nih.gov
The genetic basis for inter-individual variability lies in the polymorphic nature of these enzymes.
CYP2C8: This enzyme is known to have several genetic variants (polymorphisms) that can alter its metabolic activity. nih.gov It has been suggested that CYP2C8 polymorphisms may contribute to variability in the pharmacokinetics of tazarotenic acid, particularly if it were administered orally. nih.gov
CYP26A1/B1: These enzymes, which are critical for the final conversion to the sulfone, are also subject to genetic variation, providing another potential source of inter-individual differences in metabolic profiles. nih.gov
While the basis for inter-individual variability in humans is linked to pharmacogenetics, specific data detailing strain-specific differences in this compound metabolism in animal models are not extensively covered in the available literature.
Table 2: Key Enzymes in this compound Formation and Sources of Metabolic Variability
| Metabolic Step | Enzyme(s) Involved | Potential Source of Variability | Reference |
|---|---|---|---|
| Tazarotenic Acid → Tazarotenic Acid Sulfoxide | CYP2C8, FMO1, FMO3, CYP26A1, CYP26B1, CYP3A7 | Genetic polymorphisms in CYP2C8 and FMO3. | researchgate.netnih.govnih.govomu.edu.tr |
| Tazarotenic Acid Sulfoxide → this compound | CYP26A1, CYP26B1 | Genetic polymorphisms in CYP26 enzymes. | nih.gov |
Future Research Directions in Tazarotenic Acid Sulfone Metabolomics
Exploration of Unidentified Metabolic Fates and Novel Enzymatic Pathways
The established metabolic pathway for tazarotene (B1682939) involves several key enzymatic steps. Tazarotene is first de-esterified to tazarotenic acid by esterases in the skin, blood, and liver. researchgate.netnih.gov This active metabolite is then subject to oxidation. In vitro studies have identified that the conversion of tazarotenic acid to its sulfoxide (B87167) is mediated by Cytochrome P450 (CYP) isozyme CYP2C8 and Flavin-Containing Monooxygenase (FMO) enzymes, specifically FMO1 and FMO3. researchgate.netnih.gov More recent research has also implicated the retinoic acid-metabolizing enzymes CYP26A1 and CYP26B1 in the formation of tazarotenic acid sulfoxide and its subsequent oxidation to tazarotenic acid sulfone. nih.gov
However, the metabolic story is not yet complete. Reports have consistently mentioned the presence of other, less characterized metabolites. For instance, studies have detected an "oxygenated derivative of tazarotenic acid" and other "polar metabolites" in urine and feces, whose precise structures and metabolic origins are yet to be fully elucidated. hres.cafda.govdovepress.com The detection of an additional, unidentified metabolite peak in in vitro permeation studies further suggests that our understanding of tazarotene metabolism is incomplete. mdpi.com
Future research should prioritize the structural identification of these unknown metabolites using advanced analytical techniques like high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Furthermore, identifying the specific enzymes responsible for their formation is a critical next step. This could involve screening a wider panel of metabolizing enzymes, including various CYP, FMO, and UDP-glucuronosyltransferase (UGT) isoforms, as acyl glucuronidation of tazarotenic acid has been observed in skin and liver microsomes. researchgate.net Investigating metabolic pathways in target and extra-hepatic tissues, such as the skin, will also be crucial for a comprehensive understanding. researchgate.net
Table 1: Known and Potential Unidentified Metabolites of Tazarotene
| Metabolite Name | Status | Precursor | Notes |
|---|---|---|---|
| Tazarotenic Acid | Identified | Tazarotene | Active metabolite formed by esterase hydrolysis. drugbank.compatsnap.com |
| Tazarotenic Acid Sulfoxide | Identified | Tazarotenic Acid | Intermediate metabolite formed by oxidation. hres.canih.gov |
| This compound | Identified | Tazarotenic Acid Sulfoxide | Oxidative metabolite. hres.canih.gov |
| Hydroxylated Tazarotenic Acid | Identified | Tazarotenic Acid | Primary metabolite formed by CYP26A1 and CYP26B1. nih.gov |
| Oxygenated Derivative of Tazarotenic Acid | Partially Characterized | Tazarotenic Acid | Detected in human feces and urine; specific structure unknown. hres.cafda.govdovepress.com |
Development of Predictive Models for Metabolite Formation and Disposition
Computational modeling represents a powerful tool for predicting the metabolic fate of xenobiotics. For tazarotenic acid, homology models of CYP26A1 and CYP26B1 have already been successfully used to predict its metabolism. nih.gov These models correctly predicted that the benzothiopyranyl moiety of tazarotenic acid would be oriented toward the heme of the enzymes, identifying it as the likely site of metabolism. nih.gov Subsequent in vitro experiments confirmed these predictions, validating the utility of such models. nih.gov
The development of more sophisticated predictive models is a logical future direction. This could include:
Quantitative Structure-Activity Relationship (QSAR) Models: These models could be developed to predict the inhibition potential of various compounds against the enzymes that metabolize tazarotenic acid, such as CYP26A1, CYP26B1, and CYP2C8. tandfonline.com
Expanded Homology Modeling: Creating and validating homology models for other key enzymes in the pathway, such as FMO1 and FMO3, could provide a more complete in silico picture of tazarotenic acid metabolism.
Physiologically Based Pharmacokinetic (PBPK) Models: Integrating in vitro metabolism data (like K_m and V_max values) for the formation of this compound into PBPK models could help predict its disposition in different patient populations. nih.gov These models can simulate the absorption, distribution, metabolism, and excretion of the parent drug and its metabolites, providing a dynamic view of their concentrations in various tissues over time.
These predictive tools can accelerate research by helping to prioritize experimental studies, predict potential drug-drug interactions, and better understand inter-individual variability in metabolite formation.
Table 2: Enzymes Involved in Tazarotenic Acid Metabolism
| Enzyme Family | Specific Isozyme(s) | Role in Metabolism |
|---|---|---|
| Esterases | Paraoxon-inhibitable serine esterases | Hydrolysis of tazarotene to tazarotenic acid. researchgate.netnih.gov |
| Cytochrome P450 (CYP) | CYP2C8 | Formation of tazarotenic acid sulfoxide from tazarotenic acid. researchgate.netnih.gov |
| Cytochrome P450 (CYP) | CYP26A1, CYP26B1 | Formation of tazarotenic acid sulfoxide, this compound, and a hydroxylated metabolite. nih.gov |
Integration of this compound Data into Systems Biology Approaches for Retinoid Research
Tazarotenic acid exerts its biological effects by binding to retinoic acid receptors (RARs), specifically showing selectivity for RARβ and RARγ. patsnap.comomicsonline.org This places the metabolism of tazarotene directly within the complex network of endogenous retinoid signaling. The enzymes CYP26A1 and CYP26B1 are the primary catalysts for the breakdown of all-trans retinoic acid (at-RA), making them critical regulators of retinoid homeostasis. nih.gov The discovery that these same enzymes metabolize tazarotenic acid highlights a direct point of interaction between xenobiotic and endogenous pathways. nih.gov
A systems biology approach offers a framework for understanding the broader consequences of these interactions. Future research should aim to integrate data on this compound into comprehensive models of the retinoid signaling network. This involves combining:
Metabolomic Data: Quantitative data on the rates of formation and elimination of tazarotenic acid, its sulfoxide, and its sulfone.
Pharmacodynamic Data: Information on the binding affinities of tazarotenic acid and its metabolites for different RAR subtypes.
Transcriptomic Data: Gene expression profiles from cells or tissues to understand how the presence of tazarotenic acid and its metabolites alters the expression of RAR-regulated genes.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| Tazarotene |
| Tazarotenic acid |
| This compound |
| Tazarotenic acid sulfoxide |
| All-trans retinoic acid (at-RA) |
| Paraoxon |
| Clotrimazole |
Q & A
Q. What are the validated analytical methods for quantifying tazarotenic acid sulfone in biological matrices?
Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used due to its sensitivity and specificity. Key validation parameters include a lower limit of quantification (LLOQ) of ≤5 pg/mL for this compound, as demonstrated in pharmacokinetic studies . Ensure calibration curves cover physiologically relevant concentrations (e.g., 5–1000 pg/mL) and include quality controls for precision (±15% deviation). Plasma protein binding (>99%) necessitates solid-phase extraction to isolate the free fraction .
Q. What metabolic pathways convert tazarotenic acid to its sulfone metabolite?
Methodological Answer: Tazarotenic acid undergoes oxidation via CYP2C8 and flavin-containing monooxygenases (FMOs) to form sulfoxide and sulfone metabolites. In vitro models (e.g., human hepatocytes) should confirm enzymatic activity using selective inhibitors (e.g., montelukast for CYP2C8). Urinary and fecal excretion studies in humans show sulfone as a terminal metabolite, requiring stable isotope labeling for precise tracking .
Q. How do plasma protein binding properties of this compound influence pharmacokinetic modeling?
Methodological Answer: Equilibrium dialysis or ultrafiltration assays are critical to determine unbound fractions. With >99% plasma protein binding, use a two-compartment model incorporating tissue distribution parameters (e.g., volume of distribution ~1.97 L/kg). Adjust for inter-subject variability in albumin levels using population pharmacokinetic approaches .
Advanced Research Questions
Q. What experimental designs address discrepancies in reported volumes of distribution (Vd) for this compound?
Methodological Answer: Contradictions in Vd (e.g., 1.97 L/kg vs. higher values in some studies) may stem from differences in tissue sampling or assay sensitivity. Use radiolabeled this compound in whole-body autoradiography (WBA) to map tissue-specific accumulation. Pair with physiologically based pharmacokinetic (PBPK) modeling to reconcile in vitro and in vivo data .
Q. How can researchers differentiate CYP2C8-mediated metabolism from flavin-containing monooxygenase (FMO) activity in sulfone formation?
Methodological Answer: Conduct parallel in vitro assays using recombinant enzymes:
Q. What statistical approaches resolve inter-individual variability in this compound’s systemic exposure?
Methodological Answer: Apply nonlinear mixed-effects modeling (NONMEM) to clinical PK data (e.g., day 28 Cmax = 523.4 pg/mL ± 523.3 SD). Covariates like CYP2C8 genetic polymorphisms (e.g., CYP2C83 allele) should be tested for association with clearance rates. Bootstrap validation (≥1000 iterations) ensures robustness .
Q. How do researchers optimize detection of low-abundance sulfone metabolites in long-term pharmacokinetic studies?
Methodological Answer: Pre-concentrate samples via solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges. Use deuterated internal standards (e.g., this compound-d4) to correct matrix effects. For chronic studies (>28 days), validate freeze-thaw stability and storage conditions (-80°C) to prevent degradation .
Data Presentation and Reproducibility Guidelines
- Tables: Summarize PK parameters (Cmax, AUC, t½) with SD/confidence intervals. Use Roman numerals for table labels and footnotes for methodological details (e.g., LLOQ values) .
- Supplementary Materials: Include raw LC-MS/MS chromatograms, enzyme inhibition curves, and genetic polymorphism frequencies. Reference these in the main text using hyperlinks .
- Ethical Reporting: Disclose interspecies metabolic differences (e.g., rat vs. human CYP2C8 orthologs) to avoid extrapolation errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
